

# Physicochemical Properties of Non-sulfated Cholecystokinin-8 (CCK-8): A Technical Guide

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## Compound of Interest

Compound Name: *Cholecystokinin Octapeptide, desulfated (TFA)*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core physicochemical properties of non-sulfated cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. This document details its structural and chemical characteristics, outlines experimental protocols for its analysis, and illustrates its primary signaling pathway.

## Core Physicochemical Properties

Non-sulfated CCK-8 is the C-terminal octapeptide of cholecystokinin. Unlike its sulfated counterpart, which shows high affinity for the CCK-A receptor, non-sulfated CCK-8 binds with similar high affinity to the CCK-B receptor (also known as CCK2R)[1][2]. This difference in receptor affinity, dictated by the absence of a sulfate group on the tyrosine residue, leads to distinct physiological roles.

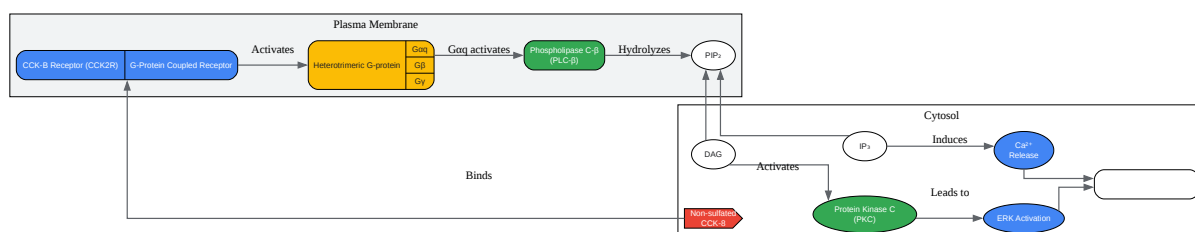
## Quantitative Data Summary

The key physicochemical parameters for non-sulfated CCK-8 are summarized in the table below. These values are essential for experimental design, formulation development, and analytical characterization.

Property	Value	Source / Method
Amino Acid Sequence	Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH <sub>2</sub> (DYMGWMDF-NH <sub>2</sub> )	UniProt / Sequencing
Molecular Formula	C <sub>49</sub> H <sub>62</sub> N <sub>10</sub> O <sub>13</sub> S <sub>2</sub>	Mass Spectrometry
Average Molecular Weight	1063.21 Da	Mass Spectrometry
Monoisotopic Mass	1062.41 Da	Mass Spectrometry
Theoretical pI	4.63	Sequence Calculation
CAS Number	25679-24-7	Chemical Registry
Solubility	Soluble in DMSO (≥ 100 mg/mL)	Empirical Testing
Storage (Lyophilized)	-80°C for up to 2 years; -20°C for up to 1 year	Manufacturer Data
Storage (in Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	Manufacturer Data

## Signaling Pathway

Non-sulfated CCK-8 primarily exerts its biological effects by activating the cholecystokinin B receptor (CCK-BR or CCK2R), a G-protein coupled receptor (GPCR)[1][3]. Activation of CCK2R initiates a cascade of intracellular events, predominantly through the Gαq signaling pathway[4]. This pathway is crucial for its roles in the central nervous system and gastrointestinal tract.



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Fig. 1: Non-sulfated CCK-8 signaling via the CCK-B receptor and Gαq pathway.

## Experimental Protocols

Accurate characterization of non-sulfated CCK-8 requires robust experimental protocols. The following sections detail standard methodologies for determining its fundamental physicochemical properties.

## Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for confirming the molecular weight of peptides. Electrospray ionization (ESI) is commonly used for this purpose.

Objective: To determine the precise molecular mass of non-sulfated CCK-8.

Methodology:

- **Sample Preparation:** Dissolve the lyophilized peptide in a solvent compatible with ESI-MS, typically a mixture of 50% acetonitrile and 50% deionized water with 0.1% formic acid to

facilitate protonation.

- **Instrument Calibration:** Calibrate the mass spectrometer using a standard peptide mixture with known masses to ensure high mass accuracy across the desired range.
- **Infusion and Ionization:** Infuse the sample solution directly into the ESI source. A high voltage is applied, generating multiply charged gaseous ions (e.g.,  $[M+H]^+$ ,  $[M+2H]^{2+}$ ).
- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Data Analysis:** The resulting ESI mass spectrum will show a series of peaks corresponding to different charge states. The molecular weight ( $M$ ) is calculated by deconvolution of this charge state envelope.

## Purity and Stability Analysis by RP-HPLC

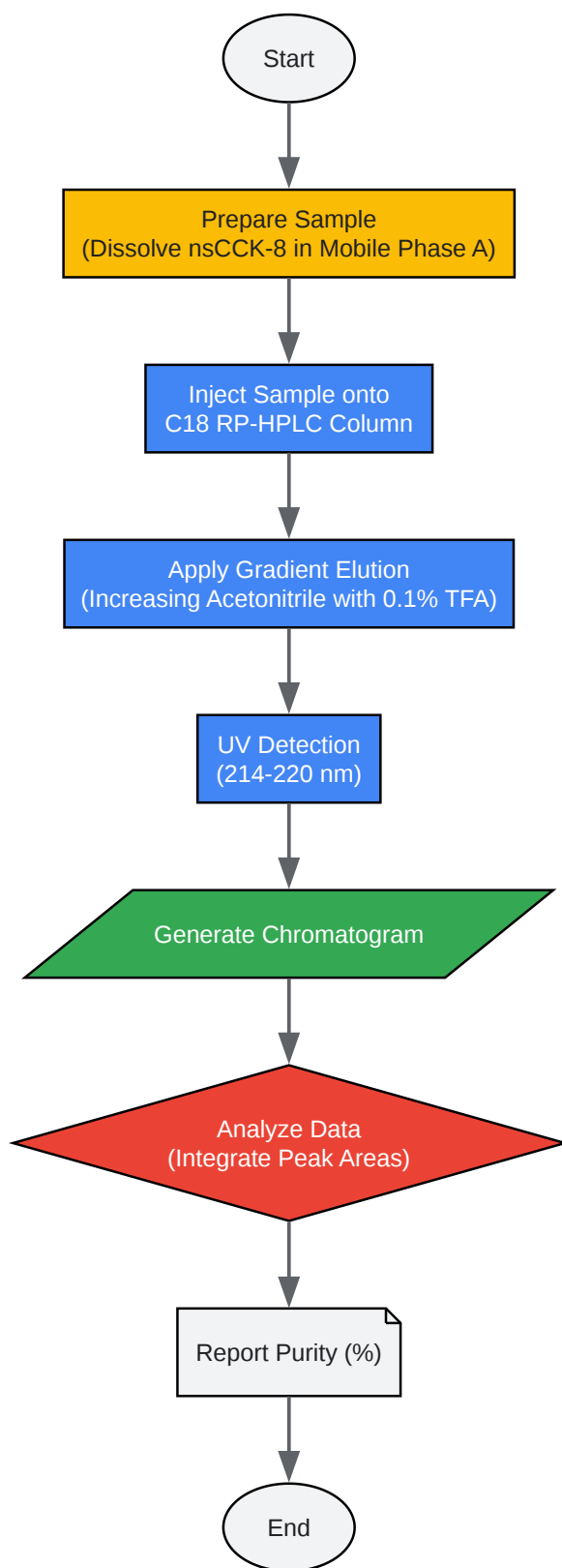
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for assessing the purity of a peptide sample and monitoring its stability over time. The method separates peptides based on their hydrophobicity.

**Objective:** To determine the purity of a non-sulfated CCK-8 sample and assess its degradation under specific conditions (e.g., temperature, pH).

**Methodology:**

- **Column:** A C18 stationary phase column is typically used for peptide separations.
- **Mobile Phase:**
  - **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in deionized water.
  - **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- **Sample Preparation:** Dissolve the peptide in Mobile Phase A. For stability studies, incubate the peptide under desired conditions, taking aliquots at various time points for analysis.
- **Chromatographic Run:**

- Inject the sample onto the column.
- Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).
- Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs.
- Data Analysis: Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Stability is assessed by monitoring the decrease in the main peak area and the appearance of degradation peaks over time.



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Fig. 2: General workflow for purity analysis of non-sulfated CCK-8 by RP-HPLC.

## Solubility Assessment

Determining peptide solubility is a critical preliminary step for any experiment.

Objective: To determine suitable solvents and estimate the solubility limit of non-sulfated CCK-8.

Methodology:

- **Charge Calculation:** First, estimate the peptide's character. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus (if not amidated). Non-sulfated CCK-8 (DYMGWMDF-NH<sub>2</sub>) has two acidic residues (D) and a free N-terminus, giving it a net negative charge, suggesting it is an acidic peptide.
- **Initial Solvent Testing:**
  - Begin with sterile, deionized water. Add a small, known amount of peptide to a specific volume of water. Vortex thoroughly.
  - If the peptide is insoluble in water, its acidic nature suggests trying a dilute basic buffer. Add a small amount of 0.1M ammonium bicarbonate and dilute with water.
- **Organic Solvents:** For highly hydrophobic peptides or if aqueous solutions fail, test organic solvents. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in DMSO.
- **Observation and Quantification:** Visually inspect for particulates. For quantitative analysis, the solution can be centrifuged, and the concentration of the supernatant measured by UV absorbance at 280 nm (due to the Trp and Tyr residues) or by HPLC.
- **Sonication:** If the peptide appears suspended, sonication can help break up aggregates and facilitate dissolution. Use brief pulses to avoid heating the sample.

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## References

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